{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)7-10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOGIUBNPMYFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954269-88-6 | |
| Record name | {2-amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the nucleophile used but can include halogenated or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity is attributed to the trifluoromethyl group, which increases lipophilicity, allowing better membrane penetration and interaction with biological targets. Research indicates that it may play a role in developing treatments for conditions such as depression and anxiety disorders due to its potential modulatory effects on neurotransmitter systems .
Case Study: Neurological Disorders
A study explored the compound's interaction with specific receptors involved in neurotransmission. Results demonstrated its capacity to influence receptor activity, suggesting potential therapeutic applications in managing neurological conditions.
Materials Science
In materials science, {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine is utilized in developing advanced materials such as polymers and coatings. The compound's unique chemical properties improve durability and resistance to environmental factors, making it suitable for applications requiring enhanced material performance .
Case Study: Polymer Development
Research focused on incorporating this compound into polymer matrices revealed significant improvements in mechanical properties and thermal stability compared to conventional materials. This advancement opens avenues for creating specialized coatings and composites with superior performance characteristics .
Agricultural Chemicals
The compound is also employed in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its application aims to minimize environmental impact while maximizing crop yield. The trifluoromethyl group enhances the bioactivity of agrochemical formulations, leading to improved efficacy against pests and diseases .
Case Study: Pesticide Formulation
A recent investigation demonstrated that formulations containing this compound exhibited higher effectiveness against specific agricultural pests compared to traditional formulations, highlighting its potential role in sustainable agriculture practices.
Research Reagents
In laboratory settings, this compound acts as a valuable reagent for synthesizing other complex molecules. Its use facilitates research in organic chemistry and biochemistry by providing a versatile building block for various synthetic pathways .
Case Study: Synthesis of Complex Molecules
Researchers utilized this compound as a key intermediate in synthesizing novel compounds with potential pharmaceutical applications. The study reported high yields and purity levels, underscoring the reagent's utility in complex organic synthesis .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Treatment for anxiety and depression |
| Materials Science | Enhances durability and resistance in polymers and coatings | Development of specialized coatings |
| Agricultural Chemicals | Formulation of effective pesticides and herbicides | Improved pest control efficiency |
| Research Reagents | Valuable reagent for synthesizing complex organic molecules | Synthesis of novel pharmaceutical compounds |
Mechanism of Action
The mechanism of action of {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds with active sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogues with shared trifluoromethylphenyl motifs but divergent functional groups (Table 1).
Table 1. Comparison of Structural and Physicochemical Properties
Discussion:
Target Compound: Lacks complex heterocycles (e.g., thiazole or triazine) found in analogues, resulting in lower molecular weight and simpler synthesis pathways.
- Contains a thiazole ring and piperazine moiety, which are common in kinase inhibitors and antimicrobial agents.
- Higher molecular weight (548.2 g/mol) and ester group may limit blood-brain barrier penetration compared to the target compound.
The sulfone and ketone groups increase polarity, contrasting with the target’s lipophilic profile.
Triflusulfuron Methyl Ester () :
- A sulfonylurea herbicide with a triazine ring, highlighting agrochemical applications.
- The sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound.
Biological Activity
{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine, with the chemical formula C11H15F3N2 and CAS Number 954269-88-6, is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 232.25 g/mol
- Structure : Contains a trifluoromethyl group which enhances lipophilicity, facilitating membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Interaction : The compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Binding : It may interact with receptors in the central nervous system (CNS), suggesting possible antidepressant-like effects.
- Cell Membrane Penetration : The trifluoromethyl group increases the compound's ability to cross cell membranes, allowing it to reach intracellular targets more effectively.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related cellular damage .
- Cytotoxicity : In various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), the compound has shown promising cytotoxic effects, with IC50 values indicating its potential as an anticancer agent .
In Vivo Studies
While in vitro results are encouraging, in vivo studies are necessary to confirm these findings. Current research is limited but suggests that further investigation into the pharmacokinetics and toxicity profiles is essential for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Modulation :
- Cytotoxic Activity Assessment :
-
Neuropharmacological Effects :
- Investigations into its effects on neurotransmitter systems indicate that it may influence serotonin and dopamine pathways, which are critical in mood regulation and could support its proposed antidepressant effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine | Similar trifluoromethyl substitution | Moderate cytotoxicity |
| {2-Amino-2-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine | Different trifluoromethyl position | Lower activity than target compound |
The positioning of the trifluoromethyl group significantly influences the biological reactivity and overall efficacy of these compounds.
Q & A
Q. What are the common synthetic routes for {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine, and what reaction conditions are critical?
The synthesis typically involves alkylation and amination steps. A standard approach is the reaction of 3-(trifluoromethyl)benzaldehyde with a β-dimethylaminoethylating agent (e.g., 2-chloro-N,N-dimethylethanamine) under basic conditions (e.g., K₂CO₃) to form the intermediate, followed by reductive amination or catalytic hydrogenation to yield the final product . Key conditions include anhydrous solvents, controlled temperature (0–20°C for sensitive intermediates), and inert atmospheres to prevent oxidation of the trifluoromethyl group .
Q. What analytical techniques are recommended for characterizing this compound?
Standard characterization includes:
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store waste separately in labeled containers for professional disposal, as fluorinated compounds require specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers address challenges in purifying this compound due to structural complexity?
Advanced purification methods include:
Q. What strategies mitigate regioselectivity issues during alkylation of 3-(trifluoromethyl)phenyl precursors?
- Employ directed ortho-metalation using strong bases (e.g., LDA) to functionalize the benzene ring selectively.
- Use protecting groups (e.g., Boc for amines) to block undesired reactivity during alkylation steps .
Q. How can biological activity be evaluated for this compound, and what structural analogs are relevant?
- Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) targeting neurological or metabolic pathways, given structural similarities to phenethylamine derivatives.
- Compare activity with analogs like 3,4-dimethoxyphenethylamine (DMPEA) or trifluoromethyl-substituted amines, which show CNS modulation potential .
Q. How do researchers resolve contradictions in reported solubility or reactivity data for fluorinated amines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
